molecular formula C12H17N3 B1601968 (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole CAS No. 59592-31-3

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole

Cat. No.: B1601968
CAS No.: 59592-31-3
M. Wt: 203.28 g/mol
InChI Key: NZXOCEISVOCBCD-VIFPVBQESA-N
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Description

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole is a chiral compound with a benzimidazole ring attached to a methylbutanamine chain

Scientific Research Applications

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment of Methylbutanamine Chain: The methylbutanamine chain can be introduced through a series of reactions, including alkylation and amination.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzimidazole ring can participate in substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield benzimidazole oxides.

    Reduction: Can produce different amine derivatives.

    Substitution: Leads to various substituted benzimidazole compounds.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1H-Benzimidazol-2-yl)ethanamine: A similar compound with a shorter alkyl chain.

    tert-Butyl (1S,3R,4R)-3-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: Another compound with a benzimidazole ring and different substituents.

Uniqueness

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole is unique due to its specific chiral configuration and the presence of both a benzimidazole ring and a methylbutanamine chain. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXOCEISVOCBCD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483935
Record name (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59592-31-3
Record name (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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